4-Methoxy-N-(phenylsulfanyl)aniline
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Overview
Description
4-Methoxy-N-(phenylsulfanyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxy group (-OCH₃) attached to the benzene ring and a phenylsulfanyl group (-SPh) attached to the nitrogen atom of the aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(phenylsulfanyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-methoxyaniline with phenylsulfanyl chloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-methoxyaniline in a suitable solvent such as dichloromethane.
- Add a base such as triethylamine to the solution.
- Slowly add phenylsulfanyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(phenylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents, nitrating agents, Friedel-Crafts acylation reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated, nitrated, or acylated derivatives.
Scientific Research Applications
4-Methoxy-N-(phenylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(phenylsulfanyl)aniline involves its interaction with specific molecular targets. The methoxy group can donate electron density to the aromatic system, enhancing the reactivity of the compound. The phenylsulfanyl group can participate in various chemical reactions, influencing the overall behavior of the molecule. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline: Similar structure but lacks the phenylsulfanyl group.
N-Phenylsulfanylaniline: Similar structure but lacks the methoxy group.
4-Methoxy-N-(phenylthio)aniline: Similar structure with a thioether linkage instead of a sulfanyl group.
Uniqueness
4-Methoxy-N-(phenylsulfanyl)aniline is unique due to the presence of both the methoxy and phenylsulfanyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
63235-31-4 |
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Molecular Formula |
C13H13NOS |
Molecular Weight |
231.32 g/mol |
IUPAC Name |
4-methoxy-N-phenylsulfanylaniline |
InChI |
InChI=1S/C13H13NOS/c1-15-12-9-7-11(8-10-12)14-16-13-5-3-2-4-6-13/h2-10,14H,1H3 |
InChI Key |
QSAZBODWNBEQRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NSC2=CC=CC=C2 |
Origin of Product |
United States |
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